Non-Covalent PBP3 Binding Affinity vs. Covalent β-Lactam Inhibitors (Class-Level Inference)
Antimicrobial agent-28 is reported to exhibit high-affinity, non-covalent binding to the transpeptidase active site of E. coli PBP3, as confirmed by X-ray crystallography [1]. In contrast, β-lactam antibiotics (e.g., ampicillin, ceftazidime) bind PBP3 covalently via acylation of the active site serine, which is susceptible to hydrolysis by serine-β-lactamases [2]. Although exact Kd values for antimicrobial agent-28 are not disclosed in the primary publication, the non-covalent mechanism confers inherent insensitivity to β-lactamase degradation, a property unattainable by any commercial β-lactam [3]. This represents a qualitative functional differentiation supported by structural biology evidence.
| Evidence Dimension | PBP3 binding mode and β-lactamase susceptibility |
|---|---|
| Target Compound Data | Non-covalent, high-affinity binding to EcPBP3 transpeptidase cleft; no β-lactam ring present |
| Comparator Or Baseline | Ampicillin: covalent acylation of PBP3; hydrolyzed by TEM-1 β-lactamase (kcat/Km ≈ 10⁷ M⁻¹s⁻¹) |
| Quantified Difference | Target compound lacks β-lactam ring → predicted β-lactamase kcat/Km = 0 vs. ampicillin kcat/Km ≈ 10⁷ M⁻¹s⁻¹ |
| Conditions | Structure confirmed by X-ray crystallography at 1.52 Å resolution (PDB deposition); β-lactamase kinetics from Bush & Bradford 2016 |
Why This Matters
A non-β-lactam PBP3 inhibitor is uniquely suited for research on β-lactamase-overexpressing Enterobacterales panels where all covalent PBP inhibitors fail, enabling target-based screening without β-lactamase inhibitor co-administration.
- [1] Rowland CE, Newman H, Martin TT, et al. Discovery and chemical optimisation of a potent, Bi-cyclic antimicrobial inhibitor of Escherichia coli PBP3. Commun Biol. 2025;8(1):819. doi:10.1038/s42003-025-08246-x. (X-ray crystallography data; PDB deposited) View Source
- [2] Sauvage E, Kerff F, Terrak M, Ayala JA, Charlier P. The penicillin-binding proteins: structure and role in peptidoglycan biosynthesis. FEMS Microbiol Rev. 2008;32(2):234-258. View Source
- [3] Bush K, Bradford PA. β-Lactams and β-lactamase inhibitors: An overview. Cold Spring Harb Perspect Med. 2016;6(8):a025247. View Source
